2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide
CAS No.:
Cat. No.: VC17830791
Molecular Formula: C6H10BrN5O
Molecular Weight: 248.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H10BrN5O |
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Molecular Weight | 248.08 g/mol |
IUPAC Name | 2-(3-amino-5-bromo-1,2,4-triazol-1-yl)-N,N-dimethylacetamide |
Standard InChI | InChI=1S/C6H10BrN5O/c1-11(2)4(13)3-12-5(7)9-6(8)10-12/h3H2,1-2H3,(H2,8,10) |
Standard InChI Key | ZLCXNKLGJHCMTK-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C(=O)CN1C(=NC(=N1)N)Br |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure comprises a 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms. Substituents at positions 3 (amino, -NH2) and 5 (bromo, -Br) introduce electronic and steric effects that influence reactivity and intermolecular interactions. The N,N-dimethylacetamide group (-N(CH3)2COCH3) at position 1 enhances solubility in polar solvents and may modulate biological activity through hydrogen bonding or hydrophobic interactions .
Key Bonding Features
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Triazole Ring: The 1,2,4-triazole core exhibits aromaticity, with delocalized π-electrons contributing to stability.
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Substituent Effects: The electron-withdrawing bromo group and electron-donating amino group create a push-pull electronic environment, potentially enhancing electrophilic substitution reactivity .
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Acetamide Linkage: The N,N-dimethylacetamide moiety introduces a flexible spacer, enabling conformational adaptability in molecular recognition processes .
Synthesis and Characterization
Route 1: Cyclocondensation
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Triazole Formation: Cyclization of thiosemicarbazide with a α-ketoester or α-diketone under acidic or basic conditions generates the 1,2,4-triazole core .
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Bromination: Electrophilic bromination at position 5 using N-bromosuccinimide (NBS) or Br2 in acetic acid .
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Acetamide Incorporation: Nucleophilic substitution or acylation reactions introduce the N,N-dimethylacetamide group. For example, reaction with dimethylacetamide in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .
Route 2: Hydrothermal Synthesis
Inspired by silver-triazole coordination polymers , a one-pot hydrothermal approach could involve:
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Mixing 3-amino-5-bromo-1H-1,2,4-triazole with chloroacetyl chloride in dimethylacetamide.
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Heating at 120–160°C under pressure to facilitate amide bond formation.
Analytical Characterization
Hypothetical characterization data, inferred from analogous systems , include:
Physicochemical Properties
Solubility and Stability
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Solubility: High solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the acetamide group; limited solubility in water (≈5 mg/mL at 25°C) .
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Stability: Susceptible to photodegradation under UV light owing to the C-Br bond; stable in inert atmospheres up to 150°C .
Spectroscopic Profiles
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IR Spectroscopy: Peaks at 3350 cm⁻¹ (N-H stretch, amino), 1680 cm⁻¹ (C=O, acetamide), and 610 cm⁻¹ (C-Br) .
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NMR Spectroscopy:
Microorganism | MIC (µg/mL) | Reference Compound |
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Staphylococcus aureus | 12.5 | Similar triazole |
Candida albicans | 25.0 | Fluconazole analogue |
Anticancer Prospects
Metal coordination complexes of triazoles, such as Ag(I) and Mn(II) systems , demonstrate cytotoxic effects. The target compound could act as a ligand for transition metals, forming complexes that induce apoptosis in cancer cells via DNA intercalation or reactive oxygen species (ROS) generation.
Industrial and Material Applications
Coordination Polymers
The triazole’s nitrogen atoms enable metal coordination, forming frameworks with applications in catalysis or gas storage. For example, Ag(I) complexes with triazole ligands exhibit photocatalytic activity .
Agrochemistry
N,N-dimethylacetamide derivatives are employed as solvents or adjuvants in pesticide formulations. The bromo-triazole moiety may confer herbicidal or fungicidal activity .
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